molecular formula C27H21ClN4O B316702 N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-diphenylacetamide

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-diphenylacetamide

Cat. No.: B316702
M. Wt: 452.9 g/mol
InChI Key: QECCFOCUXHROCQ-UHFFFAOYSA-N
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Description

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-diphenylacetamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique chemical structure, which includes a benzotriazole ring substituted with a chloro and methylphenyl group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-diphenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core is synthesized by reacting o-phenylenediamine with nitrous acid, followed by cyclization.

    Substitution Reactions: The benzotriazole core is then subjected to electrophilic substitution reactions to introduce the chloro and methylphenyl groups at the desired positions.

    Formation of Diphenylacetamide Moiety: The diphenylacetamide moiety is synthesized separately by reacting benzyl chloride with aniline, followed by acylation with acetic anhydride.

    Coupling Reaction: The final step involves coupling the substituted benzotriazole core with the diphenylacetamide moiety under appropriate reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Maintaining optimal temperature and reaction time to maximize yield.

    Purification Techniques: Use of recrystallization, chromatography, and other purification techniques to obtain the desired product with high purity.

    Safety Measures: Implementation of safety protocols to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-diphenylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized benzotriazole derivatives.

    Reduction: Formation of reduced benzotriazole derivatives.

    Substitution: Formation of substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-diphenylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with unique properties.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: Explored for its potential use in the treatment of various diseases. It is studied for its pharmacological properties and mechanism of action.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments. It is also used in the development of new materials with specific properties, such as UV absorbers and stabilizers.

Mechanism of Action

The mechanism of action of N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:

    Molecular Targets: Binds to specific enzymes, receptors, or proteins, modulating their activity and function.

    Pathways Involved: Influences various biochemical pathways, such as signal transduction, gene expression, and metabolic pathways. The exact pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-diphenylacetamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    This compound: Similar in structure but with different substituents, leading to variations in chemical and biological properties.

    This compound: Another benzotriazole derivative with different functional groups, resulting in distinct applications and activities.

The uniqueness of this compound lies in its specific combination of substituents, which imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C27H21ClN4O

Molecular Weight

452.9 g/mol

IUPAC Name

N-[6-chloro-2-(4-methylphenyl)benzotriazol-5-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C27H21ClN4O/c1-18-12-14-21(15-13-18)32-30-24-16-22(28)23(17-25(24)31-32)29-27(33)26(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17,26H,1H3,(H,29,33)

InChI Key

QECCFOCUXHROCQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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